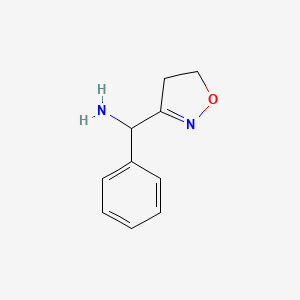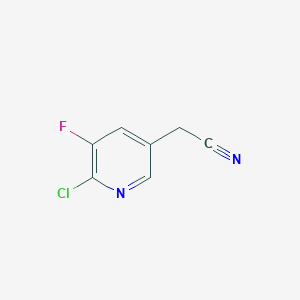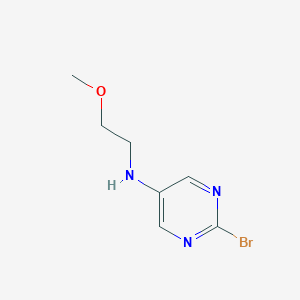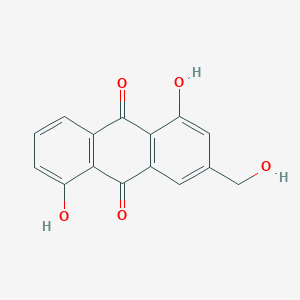
4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine is a heterocyclic compound that features an oxazole ring fused with a phenyl group and an amine group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an O-alkenyl imidate with a suitable nucleophile, followed by cyclization to form the oxazole ring . The reaction conditions often require the presence of a base and a solvent such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxazole ring into more oxidized derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A simpler analog with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom in different positions, leading to distinct chemical properties.
Imidazole: Another heterocyclic compound with a nitrogen atom, widely used in medicinal chemistry.
Uniqueness
4,5-Dihydro-1,2-oxazol-3-yl(phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an oxazole ring with a phenyl group and an amine group makes it a versatile compound in various research fields .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4,5-dihydro-1,2-oxazol-3-yl(phenyl)methanamine |
InChI |
InChI=1S/C10H12N2O/c11-10(9-6-7-13-12-9)8-4-2-1-3-5-8/h1-5,10H,6-7,11H2 |
Clé InChI |
QBCXIRILURHOBU-UHFFFAOYSA-N |
SMILES canonique |
C1CON=C1C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)




![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
